

9-Chlorophenanthrene CAS number 947-72-8

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Compound of Interest

Compound Name: 9-Chlorophenanthrene

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An In-Depth Technical Guide to **9-Chlorophenanthrene** (CAS No. 947-72-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) characterized by a phenanthrene backbone with a chlorine atom at the 9-position. As a member of the Cl-PAH family, it is of significant interest in environmental science, toxicology, and organic synthesis. This compound serves as a critical analytical standard for environmental monitoring and as a research tool for investigating the biological impacts of chlorinated aromatic compounds. Studies have highlighted its mutagenic properties and its interaction with the aryl hydrocarbon receptor (AhR), linking it to potential carcinogenicity and disruption of metabolic pathways such as lipid accumulation.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity, and biological significance to support its application in advanced research and development.

Physicochemical and Structural Properties

9-Chlorophenanthrene is an off-white to pale yellow solid at room temperature.^[1] Its polycyclic aromatic structure renders it hydrophobic, with poor solubility in water but good solubility in organic solvents like chloroform and ethyl acetate.^{[1][4]} This lipophilicity is a key factor in its environmental persistence and biological uptake.

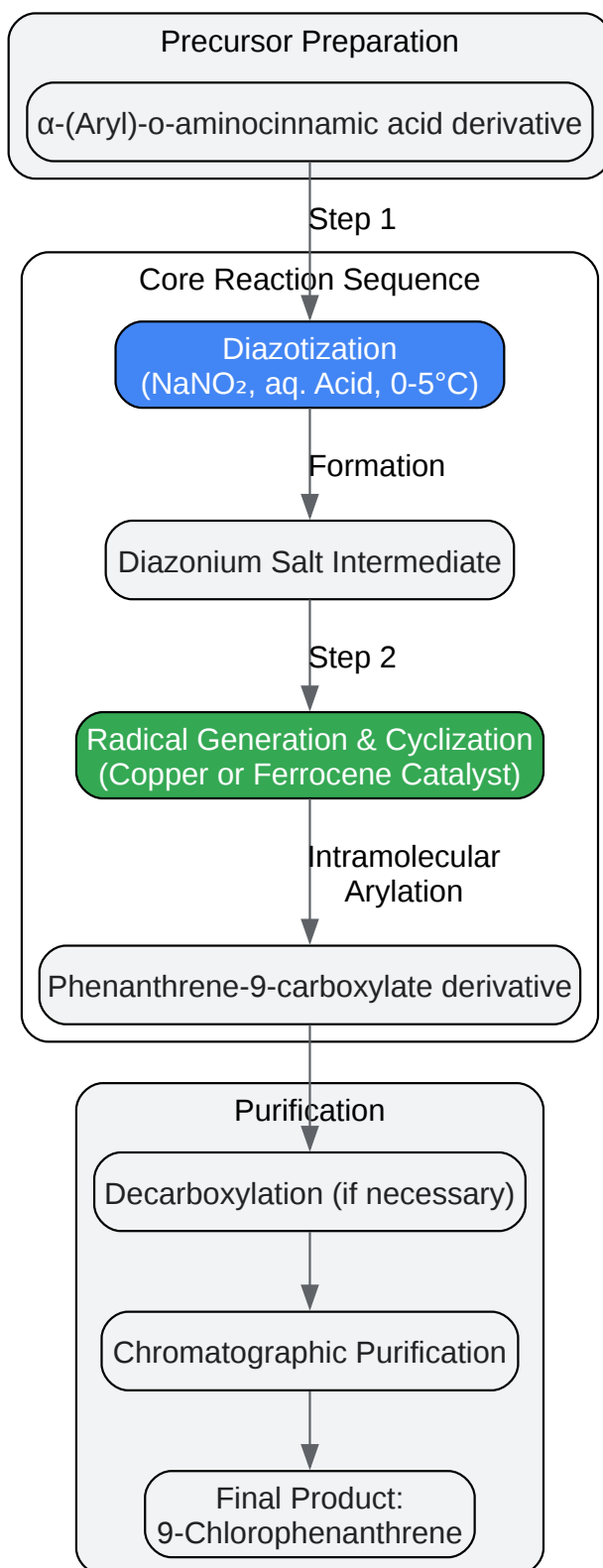
Property	Value	Source(s)
CAS Number	947-72-8	[5][6]
Molecular Formula	C ₁₄ H ₉ Cl	[4][5][6]
Molecular Weight	212.67 g/mol	[5][7]
Melting Point	46-50 °C	[1]
Boiling Point	~275.35 °C (estimate)	[1]
Appearance	Off-White to Pale Yellow Solid	[1][2]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[1]
InChI Key	CJWHZQNUDAJJSB-UHFFFAOYSA-N	[4][6]
SMILES	C1=CC=C2C(=C1)C=C(C3=C(C=CC=C23)Cl	[5]

Synthesis and Mechanism: The Pschorr Cyclization

The phenanthrene core is classically synthesized via the Pschorr cyclization, an intramolecular radical substitution reaction.[8][9] This method involves the diazotization of an α -aryl-o-aminocinnamic acid, followed by a copper-catalyzed ring closure to form the tricyclic phenanthrene system.[9][10] The synthesis of a **9-chlorophenanthrene** derivative would proceed through a suitably substituted precursor.

Conceptual Synthesis Workflow

The Pschorr reaction is a powerful tool for forming fused ring systems. The key steps involve the in-situ generation of a diazonium salt, which then decomposes to form an aryl radical. This radical undergoes an intramolecular attack on the adjacent aromatic ring, leading to the cyclized product after rearomatization.[9][10] Modern variations have introduced soluble catalysts like ferrocene to improve yields and shorten reaction times compared to traditional copper powder.[11]



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Caption: Conceptual workflow for phenanthrene synthesis via the Pschorr cyclization.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the principles of the Pschorr cyclization for synthesizing a phenanthrene derivative.

- **Diazotization:** Dissolve the o-amino- α -(chlorophenyl)cinnamic acid precursor in a mixture of acetone and aqueous HCl. Cool the solution to 0-5°C in an ice bath.
- Add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C. Stir vigorously for 30 minutes to ensure complete formation of the diazonium salt.
- **Causality Check:** The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- **Cyclization:** To the cold diazonium salt solution, add a catalytic amount of a soluble electron donor such as ferrocene or potassium ferrocyanide.[\[11\]](#) Alternatively, slowly add copper powder.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen gas evolution ceases. This indicates the decomposition of the diazonium salt and subsequent cyclization.
- **Rationale:** The catalyst initiates a single-electron transfer, generating an aryl radical that is the key reactive intermediate for the intramolecular ring-forming step.[\[10\]](#)[\[11\]](#)
- **Workup and Purification:** After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure. The resulting crude product, a substituted phenanthroic acid, can be purified by column chromatography on silica gel. If the carboxylic acid is present, it may require a subsequent decarboxylation step.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **9-Chlorophenanthrene**.

Mass Spectrometry (Electron Ionization)

- **Molecular Ion (M^+):** A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine. Peaks will appear at m/z 212 (for ^{35}Cl) and m/z 214 (for ^{37}Cl) in an approximate 3:1 ratio.[\[5\]](#)[\[12\]](#)
- **Key Fragmentation:** The most significant fragment typically corresponds to the loss of the chlorine atom, resulting in a peak at m/z 176 ($\text{C}_{14}\text{H}_9^+$).[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and overall structure.

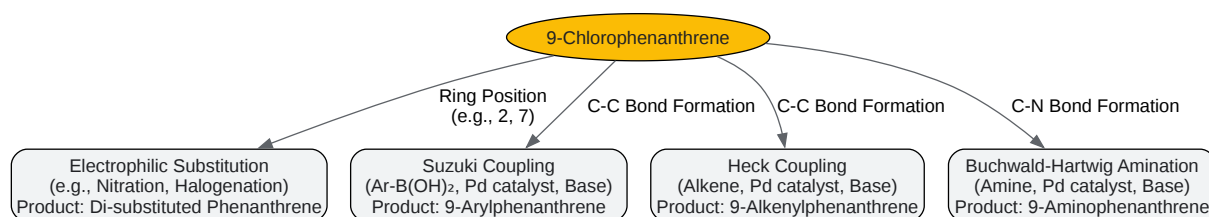
- **Aromatic C-H Stretch:** Weak to medium bands are expected above 3000 cm^{-1} , characteristic of sp^2 C-H bonds.[\[6\]](#)[\[13\]](#)
- **Aromatic C=C Stretch:** A series of sharp bands appear in the $1600\text{-}1450\text{ cm}^{-1}$ region, corresponding to the vibrations of the polycyclic aromatic framework.[\[13\]](#)
- **C-H Out-of-Plane Bending:** Strong absorptions in the $900\text{-}700\text{ cm}^{-1}$ region are indicative of the substitution pattern on the aromatic rings.
- **C-Cl Stretch:** A moderate to strong band is expected in the $1100\text{-}800\text{ cm}^{-1}$ region, though it can sometimes be difficult to distinguish within the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The nine aromatic protons will appear as a complex series of multiplets in the downfield region, typically between δ 7.5 and 8.8 ppm. The specific chemical shifts and coupling patterns are determined by the electronic environment and proximity to the chlorine atom and the bay-region protons.
- **^{13}C NMR:** The spectrum will show 14 distinct signals for the aromatic carbons. Carbons bonded to chlorine will be shifted, and their signals can be identified through DEPT experiments or comparison to predicted spectra.

Chemical Reactivity and Synthetic Utility

As an aryl halide, **9-Chlorophenanthrene** is a versatile intermediate for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. This opens pathways to more complex phenanthrene derivatives for materials science or drug discovery.



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Caption: Potential chemical transformations of **9-Chlorophenanthrene**.

- **Cross-Coupling Reactions:** The C-Cl bond at the 9-position can be activated by palladium catalysts to participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino functionalities, respectively, providing access to a wide array of derivatives.
- **Electrophilic Aromatic Substitution:** The phenanthrene ring system can undergo further substitution, such as nitration or halogenation. The directing effects of the existing chlorine atom and the electronics of the tricyclic system will determine the position of the new substituent.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, **9-Chlorophenanthrene** is a valuable tool in several research domains.

- **Toxicology and Environmental Health:** As a prevalent Cl-PAH, it is used in toxicological studies to understand the mechanisms of action of this class of environmental contaminants.

[3] Research has shown it possesses mutagenic activity and can disrupt critical cellular signaling pathways.[1][2]

- Aryl Hydrocarbon Receptor (AhR) Research: **9-Chlorophenanthrene**'s activity is often associated with the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1) and other cellular processes.[1][14] Its use helps elucidate the structure-activity relationships for AhR ligands and their downstream toxicological consequences.
- Metabolic Studies: Recent studies have demonstrated that long-term, low-dose exposure to **9-Chlorophenanthrene** induces hepatic lipid accumulation by disrupting the circadian rhythm through the AhR-BMAL1 signaling axis.[3] It has also been shown to inhibit adipogenesis independently of AhR activation by downregulating PPAR γ expression.[15] These findings are crucial for understanding the metabolic health risks posed by environmental pollutants.
- Synthetic Building Block: The phenanthrene nucleus is present in various natural products with significant biological activity, including alkaloids with anticancer and antiviral properties.[16] As a functionalized phenanthrene, **9-Chlorophenanthrene** serves as a potential starting material or intermediate for the synthesis of complex molecules in drug discovery programs. The introduction of a chlorine atom can also be a strategic choice in drug design to modulate metabolic stability and receptor binding affinity.[17][18]

Safety and Handling

9-Chlorophenanthrene should be handled with caution, following standard laboratory safety procedures for potentially hazardous chemicals.

- Health Risks: This compound is classified as a mutagen and a potential carcinogen.[1][4] Inhalation, ingestion, or skin contact should be avoided.
- Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling the solid or its solutions.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

9-Chlorophenanthrene (CAS No. 947-72-8) is more than a simple chlorinated aromatic compound; it is a key research chemical that provides critical insights into the toxicological mechanisms of Cl-PAHs. Its well-defined chemical properties, accessible synthetic routes, and distinct reactivity make it an invaluable tool for environmental scientists investigating pollution, toxicologists studying receptor-mediated signaling pathways, and medicinal chemists designing novel therapeutics based on the phenanthrene scaffold. A thorough understanding of its chemistry and biology is essential for both assessing its environmental risk and harnessing its potential in synthetic applications.

References

- ChemicalBook. **9-CHLOROPHENANTHRENE** CAS#: 947-72-8. URL
- CymitQuimica. CAS 947-72-8: **9-Chlorophenanthrene**. URL
- Cheméo. **9-Chlorophenanthrene** (CAS 947-72-8) - Chemical & Physical Properties. URL
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13694, **9-Chlorophenanthrene**. URL
- NIST. **9-Chlorophenanthrene**.
- BLD Pharm. 947-72-8|**9-Chlorophenanthrene**. URL
- Clearsynth. **9-Chlorophenanthrene**-13C6 (mixture of 2 isomers). URL
- Matrix Fine Chemicals. **9-CHLOROPHENANTHRENE** | CAS 947-72-8. URL
- A Chemtek. **9-Chlorophenanthrene** | 947-72-8. URL
- Pschorr Synthesis. In: Name Reactions in Organic Chemistry. URL
- NIST. **9-Chlorophenanthrene** Mass Spectrum.
- Pschorr Reaction. In: Merck Index. URL
- Li F, Jin J, Tan D, et al. Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry.
- Wikipedia.
- CymitQuimica. **9-Chlorophenanthrene** (>90%). URL
- PubMed. Long-term low-dose exposure to **9-chlorophenanthrene** induces liver lipid accumulation via disrupting circadian rhythm. URL
- Organic Chemistry Portal. Pschorr Reaction. URL

- Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. *The Journal of Organic Chemistry*, 60(1), 196–201. URL
- CymitQuimica. **9-Chlorophenanthrene** (>90%) (German). URL
- PubMed. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPAR γ) expression independently of aryl hydrocarbon receptor (AhR)
- Santa Cruz Biotechnology. **9-Chlorophenanthrene**. URL
- Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. *Journal of Analytical Toxicology*, 29(3), 175-181. URL
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health. Isomers of Protonated Phenanthrene (1-, 3-, 4-, and 9-H+C₁₄H₁₀). URL
- Bernstein, M. P., et al. (2016). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 μ m PAH Emission Features. *The Astrophysical Journal Supplement Series*, 226(1), 8. URL
- Thermo Fisher Scientific.
- Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. *Organic Syntheses*, 80, 227. URL
- ResearchGate.
- Harmon, R. E. (1971). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents.
- Google Patents.
- PubMed. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids. URL
- ResearchGate. The IR absorption spectrum of phenanthrene as predicted by G09-h... URL
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL
- National Institutes of Health. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. URL
- PubMed. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells. URL
- Bulletin of the Korean Chemical Society. Feasibility of the Simultaneous Determination of Polycyclic Aromatic Hydrocarbons by Near Infrared Spectroscopy. URL
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL

- National Center for Biotechnology Information.

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Sources

- 1. 9-CHLOROPHENANTHRENE CAS#: 947-72-8 [amp.chemicalbook.com]
- 2. 9-Chlorophenanthrene (>90%) | CymitQuimica [cymitquimica.com]
- 3. Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]
- 5. 9-Chlorophenanthrene | C₁₄H₉Cl | CID 13694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Chlorophenanthrene [webbook.nist.gov]
- 7. achemtek.com [achemtek.com]
- 8. Pschorr Reaction [drugfuture.com]
- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 10. Pschorr Reaction [organic-chemistry.org]
- 11. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 12. 9-Chlorophenanthrene [webbook.nist.gov]
- 13. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (H_n-PAHs) and their Relation to the 3.4 and 6.9 μm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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